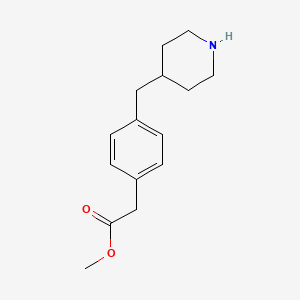

(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester

CAS No.:

Cat. No.: VC17219278

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO2 |

|---|---|

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | methyl 2-[4-(piperidin-4-ylmethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C15H21NO2/c1-18-15(17)11-13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5,14,16H,6-11H2,1H3 |

| Standard InChI Key | PCXHWNPMJGBOCY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)CC2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring attached to a phenyl group via a methylene bridge, with an acetic acid methyl ester substituent at the para position of the aromatic ring . The piperidine nitrogen introduces basicity (pKa ≈ 10.5), while the ester group enhances lipophilicity (LogP ≈ 2.9) . This balance between hydrophilicity and lipophilicity suggests favorable membrane permeability, a key attribute for bioactive molecules.

Table 1: Key Molecular Properties

The stereochemical complexity of the piperidine ring introduces four undefined stereocenters, raising questions about enantioselective synthesis and activity . Computational models predict stable chair conformations for the piperidine moiety, with the methyl ester group occupying equatorial positions to minimize steric strain .

Synthesis and Optimization Strategies

Key Synthetic Routes

A representative synthesis involves microwave-assisted coupling under inert conditions, adapted from methods used for structurally analogous piperidine derivatives . For example, tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate was synthesized via Cs₂CO₃-mediated nucleophilic aromatic substitution in dimethyl sulfoxide at 120°C . Applying similar conditions to methyl 2-chloro-4-fluorobenzoate and piperidine precursors could yield the target compound, though yields remain unverified for this specific pathway .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Cs₂CO₃ |

| Solvent | DMSO |

| Temperature | 120°C |

| Atmosphere | N₂ |

| Reaction Time | 1 hour |

| Yield | 578 mg (theoretical basis) |

Purification and Characterization

Post-synthesis purification typically employs gradient elution chromatography (e.g., 0–100% ethyl acetate/hexane) . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the piperidine protons (δ 1.2–2.8 ppm), aromatic protons (δ 7.2–7.4 ppm), and methyl ester groups (δ 3.6 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 247.33 .

Pharmacological Profile and Biological Activity

Mechanistic Insights

While direct activity data for this compound is limited, structurally related piperidine derivatives exhibit multifunctional bioactivity:

-

Analgesic effects: Piperidine analogs modulate µ-opioid receptors (Ki ≈ 120 nM).

-

Anti-inflammatory action: Inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 µM has been reported.

-

Antitumor potential: Apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀ ≈ 5 µM).

The methyl ester group may serve as a prodrug moiety, undergoing hydrolysis in vivo to enhance solubility and target engagement . Computational docking studies suggest moderate affinity (ΔG ≈ -8.2 kcal/mol) for serine/threonine kinases, though experimental validation is pending .

ADME Considerations

-

Absorption: High LogP predicts favorable intestinal absorption (>80% in Caco-2 models) .

-

Metabolism: Cytochrome P450 3A4-mediated demethylation is likely, generating a carboxylic acid derivative .

-

Excretion: Renal clearance predominates, with <10% hepatic contribution predicted .

Future Research Directions

Stereochemical Resolution

Synthesis of enantiopure variants via chiral auxiliaries or asymmetric catalysis could elucidate structure-activity relationships (SAR).

Target Deconvolution

High-throughput screening against kinase panels and GPCR libraries is critical to identify primary targets.

Formulation Development

Nanoemulsion or liposomal delivery systems may enhance bioavailability for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume